2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide
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Description
The compound "2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide" is a derivative of acetohydrazide, which is a functional group characterized by the presence of an acyl group attached to a hydrazide moiety. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various acetohydrazide derivatives and their synthesis, properties, and potential biological activities. These derivatives are of interest due to their potential pharmacological properties, including anticancer and antimicrobial activities.
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves the reaction of an appropriate starting material with hydrazide under controlled conditions. For instance, in one study, a series of bipyridine and N-amide derivatives were synthesized using a specific acetohydrazide compound as a starting material . Another paper describes the synthesis of 1,3,4-thiadiazole derivatives from a related acetic acid compound . These processes often require the use of reagents such as POCl3 or PPA and are confirmed by spectroscopic methods and elemental analysis.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is confirmed using various spectroscopic methods, including IR, 1H NMR, and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular architecture. For example, the structure of novel heterocyclic compounds derived from an acetohydrazide starting compound was well-characterized by IR, 1H NMR, 13C NMR, and mass spectral studies .
Chemical Reactions Analysis
Acetohydrazide derivatives can undergo various chemical reactions to form new compounds with potential biological activities. Cyclization reactions are common, leading to the formation of heterocyclic structures such as 1,3,4-thiadiazoles and 1,2,4-triazoles . These reactions are often facilitated by the presence of other functional groups in the molecule that can participate in the formation of new rings.
Physical and Chemical Properties Analysis
The physical properties of acetohydrazide derivatives, such as melting points, are determined using specialized equipment like automatic melting point devices . The chemical properties, including reactivity and stability, are inferred from the molecular structure and the presence of specific functional groups. The compounds' individuality and purity are often confirmed by techniques like HPLC-MS .
Biological Activity
The biological activity of acetohydrazide derivatives is a key area of interest. Compounds are evaluated for their potential anticancer properties, as seen in the cytotoxic effects against human breast cancer cells . Other studies focus on antimicrobial activities and enzyme inhibition, such as lipase and α-glucosidase inhibition, which are relevant for metabolic disorders .
Scientific Research Applications
However, the exploration of similar compounds and related research areas can offer insights into potential applications and the importance of such chemical entities in scientific investigations. For example, research into compounds like N-acetylcysteine (NAC) and various sulfonamides showcases the wide-ranging utility of specific chemical moieties in treating psychiatric disorders, acting as antimicrobial agents, or serving as inhibitors in various biological pathways. Studies on NAC highlight its potential in modulating neurotropic and inflammatory pathways, suggesting a role in psychiatric disorder treatments (Dean, Giorlando, & Berk, 2011). Similarly, research on sulfonamides reveals their importance in developing drugs with applications ranging from glaucoma treatment to antitumor activities, emphasizing the structural versatility and therapeutic significance of sulfonamide-containing compounds (Carta, Scozzafava, & Supuran, 2012).
properties
IUPAC Name |
2-(2,4,6-trimethylanilino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-4-8(2)11(9(3)5-7)13-6-10(15)14-12/h4-5,13H,6,12H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPSGTKPGQFWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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